3-Bromo-8-methylquinoline
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Overview
Description
3-Bromo-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-8-methylquinoline can be synthesized through various methods. One common approach involves the bromination of 8-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: 3-Bromo-8-carboxyquinoline.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-Bromo-8-methylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups enhance its binding affinity and specificity towards these targets . For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with DNA synthesis in cancer cells, resulting in anticancer activity .
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the methyl group, which may reduce its reactivity and biological activity compared to 3-Bromo-8-methylquinoline.
8-Methylquinoline: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.
3-Chloro-8-methylquinoline: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical reactivity and biological properties.
Uniqueness: this compound is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and potential biological activities. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
3-bromo-8-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTGZBWYHRHZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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